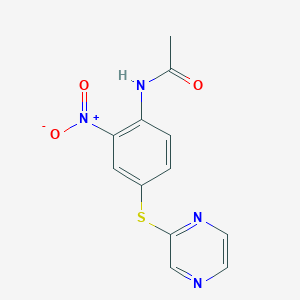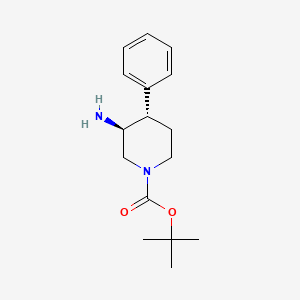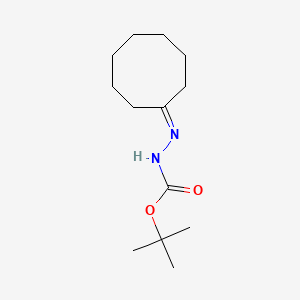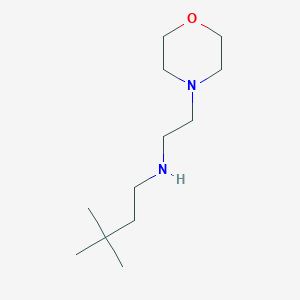
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine
Descripción general
Descripción
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is an organic compound that features a unique combination of a dimethyl-butyl group and a morpholin-4-yl-ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves the reaction of 3,3-dimethylbutylamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In medicinal applications, it may interact with specific receptors to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethyl-butyl)-amine: Lacks the morpholin-4-yl-ethyl group, resulting in different chemical properties and applications.
(2-Morpholin-4-yl-ethyl)-amine: Lacks the 3,3-dimethyl-butyl group, leading to variations in reactivity and biological activity.
Uniqueness
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the presence of both the dimethyl-butyl and morpholin-4-yl-ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C12H26N2O |
|---|---|
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)4-5-13-6-7-14-8-10-15-11-9-14/h13H,4-11H2,1-3H3 |
Clave InChI |
DCXVWHBHSCNKQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCNCCN1CCOCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)

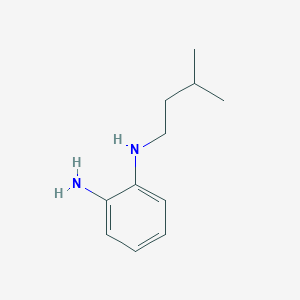
![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)


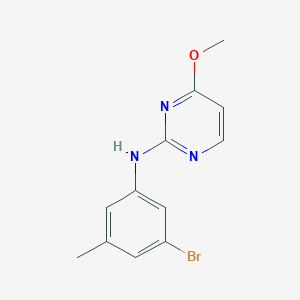

![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8661116.png)
![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)
